molecular formula C15H19ClN2O4 B15243479 2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate CAS No. 406484-55-7

2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate

Katalognummer: B15243479
CAS-Nummer: 406484-55-7
Molekulargewicht: 326.77 g/mol
InChI-Schlüssel: SKQSOMKTDMHTFZ-WLHGVMLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate is a chemical compound with the molecular formula C15H19ClN2O4 and a molecular weight of 326.77536 . It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate typically involves the reaction of 2-chloro-4-(piperidin-1-ylmethyl)pyridine with fumaric acid. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate is widely used in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate can be compared with other similar compounds, such as:

These compounds share similar chemical structures but may differ in their physical properties, reactivity, and applications. The presence of different functional groups, such as fumarate or oxalate, can influence the compound’s solubility, stability, and biological activity .

Eigenschaften

CAS-Nummer

406484-55-7

Molekularformel

C15H19ClN2O4

Molekulargewicht

326.77 g/mol

IUPAC-Name

(E)-but-2-enedioic acid;2-chloro-4-(piperidin-1-ylmethyl)pyridine

InChI

InChI=1S/C11H15ClN2.C4H4O4/c12-11-8-10(4-5-13-11)9-14-6-2-1-3-7-14;5-3(6)1-2-4(7)8/h4-5,8H,1-3,6-7,9H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI-Schlüssel

SKQSOMKTDMHTFZ-WLHGVMLRSA-N

Isomerische SMILES

C1CCN(CC1)CC2=CC(=NC=C2)Cl.C(=C/C(=O)O)\C(=O)O

Kanonische SMILES

C1CCN(CC1)CC2=CC(=NC=C2)Cl.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.